molecular formula C15H15NO2S B1455488 4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid CAS No. 1275908-47-8

4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid

Cat. No. B1455488
M. Wt: 273.4 g/mol
InChI Key: YLHSEUMPISCHNW-UHFFFAOYSA-N
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Description

“4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid” is a chemical compound with the CAS Number: 1275908-47-8. It has a molecular weight of 273.36 and its IUPAC name is 4-(cyclopentylsulfanyl)-3-quinolinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H15NO2S/c17-15(18)12-9-16-13-8-4-3-7-11(13)14(12)19-10-5-1-2-6-10/h3-4,7-10H,1-2,5-6H2,(H,17,18) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder and is stored at normal temperatures . Unfortunately, more specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Derivatives

  • The study by Aribi et al. (2018) demonstrates the synthesis of various quinoline derivatives, which are pivotal for post-functionalization reactions and have potential for agrochemical research. This indicates the role of quinoline derivatives, including 4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid, in developing agrochemical ingredients (Aribi et al., 2018).
  • Venkatesan et al. (2010) describe a one-step synthesis method for quinoline-3-carboxylic acid esters, highlighting the importance of these compounds in efficient and scalable synthesis processes (Venkatesan et al., 2010).

Applications in Medicinal Chemistry

  • Bhatt et al. (2015) explored the use of quinoline-4-carboxylic acid derivatives in cancer research, demonstrating significant anticancer activity in certain compounds. This research indicates potential therapeutic applications of quinoline derivatives in oncology (Bhatt et al., 2015).
  • The study by Domagala et al. (1986) focused on quinolone antibacterials, including quinoline-3-carboxylic acids, to understand their interactions with DNA gyrase, a key target for antibacterial drugs (Domagala et al., 1986).

Photophysical and Structural Studies

  • Polo-Cuadrado et al. (2021) reported on the structural analysis of N-(4-acetylphenyl)quinoline-3-carboxamide, derived from quinoline-3-carboxylic acid. This study contributes to the understanding of the structural and photophysical properties of quinoline derivatives (Polo-Cuadrado et al., 2021).
  • Padalkar and Sekar (2014) synthesized quinoline-based fluorophores for photophysical studies, demonstrating the utility of quinoline derivatives in developing new materials for optoelectronic applications (Padalkar & Sekar, 2014).

Future Directions

Quinoline and its derivatives have been the focus of numerous research studies due to their potential for industrial and medicinal applications . Future research may focus on developing new synthetic routes and exploring the biological activities of these compounds.

properties

IUPAC Name

4-cyclopentylsulfanylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c17-15(18)12-9-16-13-8-4-3-7-11(13)14(12)19-10-5-1-2-6-10/h3-4,7-10H,1-2,5-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHSEUMPISCHNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=C(C=NC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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